molecular formula C9H10N2O4 B13008940 2-Ethoxy-5-nitrobenzamide CAS No. 59263-63-7

2-Ethoxy-5-nitrobenzamide

Cat. No.: B13008940
CAS No.: 59263-63-7
M. Wt: 210.19 g/mol
InChI Key: BMZUXKCCKVPKAL-UHFFFAOYSA-N
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Description

2-Ethoxy-5-nitrobenzamide (C9H10N2O4) is a nitrobenzamide derivative that serves as an essential synthetic intermediate in medicinal chemistry and pharmaceutical research. Its primary research value lies in its role as a key precursor in the synthesis of more complex, pharmacologically active molecules. For instance, it is a core building block in the synthetic pathway of drugs like Cinitapride, a gastroprokinetic and antiemetic agent that functions as an agonist for 5-HT1 and 5-HT4 receptors and an antagonist for the 5-HT2 receptors . The structure of the compound, featuring both amide and ethoxy substituents on an aromatic nitrobenzene ring, makes it a versatile scaffold for constructing a library of compounds for biological screening. Researchers utilize this compound to develop new chemical entities, particularly focusing on its potential application in gastrointestinal motility disorders and related fields . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59263-63-7

Molecular Formula

C9H10N2O4

Molecular Weight

210.19 g/mol

IUPAC Name

2-ethoxy-5-nitrobenzamide

InChI

InChI=1S/C9H10N2O4/c1-2-15-8-4-3-6(11(13)14)5-7(8)9(10)12/h3-5H,2H2,1H3,(H2,10,12)

InChI Key

BMZUXKCCKVPKAL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)N

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to 2-Ethoxy-5-nitrobenzamide

The construction of this compound can be approached through several strategic pathways, primarily involving the sequential functionalization of a benzene (B151609) ring, followed by the formation of the amide bond.

Multi-step Functionalization Strategies for the Benzamide (B126) Core

The synthesis of this compound typically commences with a substituted benzene derivative that is sequentially functionalized. A common strategy involves starting with a precursor that already contains one or two of the required substituents. For instance, a synthetic route could begin with a 2-hydroxybenzamide derivative, which is then nitrated and subsequently etherified. Alternatively, a starting material containing a nitro group could be functionalized with an ethoxy group, followed by the introduction or modification of the amide functionality.

The choice of the starting material and the sequence of reactions are crucial to avoid unwanted side reactions and to ensure the correct regiochemistry of the substituents. The activating and deactivating effects of the existing groups on the aromatic ring play a pivotal role in directing the position of incoming electrophiles.

Regioselective Introduction of Nitro and Ethoxy Groups

The precise placement of the nitro and ethoxy groups on the benzamide core is a critical aspect of the synthesis.

Nitration: The introduction of the nitro group is typically achieved through electrophilic aromatic substitution using a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid. The conditions of the nitration reaction, such as temperature and reaction time, must be carefully controlled to prevent over-nitration and to favor the desired isomer. For example, the nitration of a 2-hydroxybenzaldehyde, a potential precursor, involves cooling the reaction mixture and dropwise addition of the nitrating mixture to control the exothermic reaction.

Ethoxylation: The ethoxy group is generally introduced via a Williamson ether synthesis. This involves the deprotonation of a hydroxyl group with a suitable base to form an alkoxide, which then acts as a nucleophile to attack an ethyl halide (e.g., ethyl iodide or ethyl bromide). The choice of base and solvent is important for the efficiency of this O-alkylation reaction. An alternative approach could involve the nucleophilic aromatic substitution of a suitable leaving group, such as a halogen, by ethoxide ions, particularly if the aromatic ring is activated by the presence of the electron-withdrawing nitro group.

Amide Bond Formation Methodologies

The final step in many synthetic routes to this compound is the formation of the amide bond. This can be accomplished through several well-established methods:

From a Carboxylic Acid: The most common method involves the activation of the corresponding 2-ethoxy-5-nitrobenzoic acid. The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with ammonia (B1221849) or an ammonia equivalent to form the benzamide.

From an Ester: The amidation can also be achieved by reacting a methyl or ethyl ester of 2-ethoxy-5-nitrobenzoic acid with ammonia. This reaction is often carried out under pressure and at elevated temperatures in a suitable solvent like glycerin. A Korean patent describes a similar process for the preparation of nitro-substituted aminobenzoic acid amides from their corresponding methyl esters by reaction with ammonia in polyhydric alcohols under pressure google.com.

From a Nitrile: Hydrolysis of a 2-ethoxy-5-nitrobenzonitrile (B1317870) under controlled acidic or basic conditions can also yield the desired benzamide.

Optimizing Reaction Conditions for Enhanced Yield and Purity

Optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include:

ParameterConsiderations
Temperature Nitration reactions are typically carried out at low temperatures (0-10 °C) to control the reaction rate and prevent the formation of by-products. Etherification and amidation reactions may require heating to proceed at a reasonable rate.
Catalyst In some synthetic steps, such as certain etherification or amide bond formation reactions, a catalyst may be employed to increase the reaction rate and efficiency.
Solvent The choice of solvent can significantly impact the solubility of reactants and the reaction pathway. Aprotic solvents are often used for Williamson ether synthesis, while polar solvents may be required for amidation.
Reaction Time Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time and to avoid the degradation of the product.

Chemical Reactivity and Mechanistic Investigations of this compound

The chemical reactivity of this compound is largely dictated by the interplay of its functional groups. The nitro group, in particular, is a versatile handle for further chemical transformations.

Reactions Involving the Nitro Group

The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and is itself susceptible to a variety of chemical reactions, most notably reduction.

Reduction of the Nitro Group: The reduction of the nitro group in aromatic compounds is a well-established and synthetically useful transformation, as it provides access to the corresponding anilines, which are valuable intermediates in the synthesis of dyes, pharmaceuticals, and other fine chemicals. A variety of reducing agents and conditions can be employed to achieve this transformation, offering different levels of selectivity.

The reduction typically proceeds through a series of intermediates, including nitroso and hydroxylamine (B1172632) species. The final product can be controlled by the choice of the reducing agent and the reaction conditions.

Commonly Used Reducing Systems:

Reducing Agent/SystemProduct(s)Notes
Catalytic Hydrogenation (H₂/Pd, Pt, Ni) Primary Amine (5-Amino-2-ethoxybenzamide)A widely used and clean method. The choice of catalyst and solvent can influence the reaction's efficiency and selectivity.
Metal/Acid (Fe/HCl, Sn/HCl, Zn/HCl) Primary AmineA classic and effective method for nitro group reduction.
Sodium Dithionite (B78146) (Na₂S₂O₄) Primary AmineA milder reducing agent that can be used in aqueous solutions.
Tin(II) Chloride (SnCl₂) Primary AmineA mild reducing agent that is often used for the selective reduction of nitro groups in the presence of other reducible functional groups.

The mechanism of nitro group reduction can be complex and is influenced by factors such as the catalyst surface, solvent, and pH. Mechanistic studies, including kinetic analyses and spectroscopic investigations, have been conducted to elucidate the reaction pathways, with evidence pointing to the involvement of nitroso and hydroxylamine intermediates benthamdirect.comnih.govrsc.orgresearchgate.net. For instance, photocatalytic reduction methods have been studied to control the formation of aniline, azo, or azoxy compounds by selecting appropriate catalysts and solvents benthamdirect.comresearchgate.net.

Reduction Pathways to Amino Derivatives

The conversion of the aromatic nitro group in this compound to an amino group is a fundamental transformation, yielding the corresponding 2-ethoxy-5-aminobenzamide. This reduction is a critical step in the synthesis of various derivatives and is typically achieved with high selectivity. The process generally involves the transfer of six electrons and proceeds through nitroso and hydroxylamine intermediates. thieme-connect.de A variety of reducing agents and catalytic systems can be employed for this purpose.

Commonly utilized methods include catalytic hydrogenation, where hydrogen gas is used in the presence of a metal catalyst such as palladium, platinum, or nickel. Another effective approach is the use of metals in acidic media, such as tin or iron in the presence of hydrochloric acid. For substrates sensitive to acidic conditions, transfer hydrogenation using reagents like hydrazine (B178648) or sodium borohydride (B1222165) in the presence of a catalyst offers a milder alternative. The choice of method often depends on the presence of other functional groups in the molecule and the desired reaction conditions. thieme-connect.de

Table 1: Common Reagents for Nitro Group Reduction

Reagent/System Conditions Comments
H₂, Pd/C Methanol or Ethanol (B145695) solvent, room temperature Highly efficient and clean, widely used in industry.
Fe, HCl Aqueous ethanol, reflux Classical and cost-effective method.
SnCl₂·2H₂O Ethanol or Ethyl Acetate, reflux Stannous chloride is a mild reducing agent.
Na₂S₂O₄ Aqueous/organic biphasic system Sodium dithionite is effective for many nitroarenes.

The resulting 2-ethoxy-5-aminobenzamide is a valuable intermediate for the synthesis of dyes, pharmaceuticals, and other complex organic molecules.

Nucleophilic Aromatic Substitution Potential

Nucleophilic aromatic substitution (SNAr) is a key reaction for aromatic compounds bearing strong electron-withdrawing groups. wikipedia.orglibretexts.org In this compound, the nitro group is a powerful electron-withdrawing substituent that activates the aromatic ring towards nucleophilic attack. doubtnut.com This activation is most pronounced at the ortho and para positions relative to the nitro group. wikipedia.orgstackexchange.com

The SNAr mechanism typically involves a two-step addition-elimination process. libretexts.orgnih.govyoutube.com A nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org In a subsequent step, a leaving group is expelled, and the aromaticity of the ring is restored. libretexts.orgnih.gov

For this compound, the potential for SNAr reactions exists, although it lacks a conventional leaving group like a halogen. However, under certain conditions, the nitro group itself can act as a leaving group, particularly when the ring is highly activated by other substituents or when strong nucleophiles are used. nih.gov More commonly, SNAr reactions would be relevant for derivatives of this compound that contain a suitable leaving group (e.g., a halogen) at a position activated by the nitro group. The presence of the nitro group significantly lowers the energy barrier for the formation of the Meisenheimer complex, thereby facilitating the substitution. youtube.com

Reactivity at the Amide Moiety

The benzamide functional group is a cornerstone of the molecule's reactivity, allowing for various transformations.

Hydrolysis and Amidation Processes

The amide bond in this compound can be cleaved through hydrolysis under either acidic or basic conditions to yield 2-ethoxy-5-nitrobenzoic acid and ammonia. This reaction is a fundamental process for converting amides back to their parent carboxylic acids.

Acid-catalyzed hydrolysis: This involves the protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by water.

Base-catalyzed hydrolysis: This proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, followed by the departure of the amide anion.

Conversely, while this compound is already an amide, related amidation processes are central to the synthesis of its derivatives. For instance, the parent carboxylic acid, 2-ethoxy-5-nitrobenzoic acid, can be converted to a variety of other amides by first activating the carboxyl group (e.g., forming an acyl chloride or using coupling agents) and then reacting it with a primary or secondary amine.

N-Substitution and Derivatization Reactions

The amide nitrogen in this compound possesses a lone pair of electrons, but its nucleophilicity is significantly reduced due to resonance with the adjacent carbonyl group. Nevertheless, the amide N-H bonds can be substituted to form N-substituted derivatives. These reactions typically require strong bases to deprotonate the amide nitrogen, forming a highly nucleophilic amidate anion, which can then react with electrophiles such as alkyl halides or acyl chlorides. This allows for the synthesis of a wide range of secondary and tertiary amides, expanding the molecular diversity accessible from this starting material.

Transformations of the Ethoxy Group

The ethoxy group, an ether linkage on the aromatic ring, can also be a site of chemical reaction, primarily through cleavage of the ether bond.

Ether Cleavage Mechanisms

The cleavage of aryl alkyl ethers, such as the ethoxy group in this compound, is a well-established reaction that typically requires harsh conditions, such as treatment with strong acids. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com Reagents like hydroiodic acid (HI) or hydrobromic acid (HBr) are commonly used. masterorganicchemistry.comyoutube.com

The reaction mechanism depends on the nature of the alkyl group. wikipedia.orglibretexts.org

SN2 Pathway: For primary alkyl groups like ethyl, the reaction proceeds via an SN2 mechanism. The first step is the protonation of the ether oxygen by the strong acid, which creates a good leaving group (the corresponding phenol). masterorganicchemistry.commasterorganicchemistry.comyoutube.com A halide ion (I⁻ or Br⁻) then acts as a nucleophile and attacks the less sterically hindered ethyl group, displacing the 2-hydroxy-5-nitrobenzamide (B1280025) moiety. The products of this reaction would be 2-hydroxy-5-nitrobenzamide and ethyl halide. The carbon-oxygen bond attached to the aromatic ring is not cleaved because sp²-hybridized carbons are resistant to SN2 attack. masterorganicchemistry.comyoutube.comlibretexts.org

SN1 Pathway: If the ether were attached to a tertiary alkyl group, the cleavage would occur via an SN1 mechanism after protonation of the oxygen, due to the stability of the resulting tertiary carbocation. wikipedia.orgyoutube.comlibretexts.org

Alternative reagents for ether cleavage include strong Lewis acids like boron tribromide (BBr₃).

Table 2: Chemical Compound Names

Compound Name
This compound
2-ethoxy-5-aminobenzamide
2-Ethoxy-5-nitrobenzoic acid
2-hydroxy-5-nitrobenzamide
Ammonia
Ethyl halide
Hydrazine
Hydrobromic acid
Hydrochloric acid
Hydroiodic acid
Hydrogen
Nickel
Palladium
Platinum
Sodium borohydride
Tin
Trans-etherification Processes

Trans-etherification is a chemical process where an existing ether is transformed into a different ether by exchanging its alkoxy group with another alcohol in the presence of a catalyst. While direct etherification methods like the Williamson ether synthesis are more commonly employed for preparing aryl ethers, trans-etherification represents an alternative pathway.

This process is typically catalyzed by acid or metal catalysts. In the context of synthesizing this compound, a hypothetical trans-etherification could involve starting with a different alkoxy-5-nitrobenzamide, for instance, 2-methoxy-5-nitrobenzamide, and treating it with an excess of ethanol under catalytic conditions.

The general mechanism involves the protonation of the ether oxygen by an acid catalyst, making the alkyl group susceptible to nucleophilic attack by ethanol. Alternatively, metal catalysts can coordinate to the ether oxygen, facilitating the cleavage of the carbon-oxygen bond. The equilibrium of the reaction can be shifted towards the desired product by using a large excess of the replacing alcohol (ethanol in this case) or by removing the displaced alcohol from the reaction mixture.

Table 1: Hypothetical Trans-etherification Reaction Parameters

ParameterConditionPurpose
Starting Material 2-alkoxy-5-nitrobenzamide (e.g., methoxy)Precursor ether
Reagent Ethanol (excess)Source of the new ethoxy group
Catalyst Acid (e.g., H₂SO₄) or Metal SaltTo facilitate the alkoxy exchange
Temperature ElevatedTo overcome the activation energy
Product This compoundDesired ether product
Byproduct Initial alcohol (e.g., methanol)Displaced alcohol

Detailed research findings on the specific application of trans-etherification for the synthesis of this compound are not extensively documented, suggesting that other synthetic routes are generally preferred due to higher efficiency and selectivity.

Aromatic Ring Functionalization Reactions and Regioselectivity

The functional groups present on the benzene ring of this compound—the ethoxy group (-OEt), the nitro group (-NO₂), and the amide group (-CONH₂)—govern the regioselectivity of any subsequent aromatic ring functionalization reactions. These substituents exert electronic effects that direct incoming electrophiles or nucleophiles to specific positions on the ring.

Electrophilic Aromatic Substitution:

In electrophilic aromatic substitution, the existing substituents determine the position of the new substituent. The directing effects are as follows:

Ethoxy Group (-OEt): An activating, ortho, para-directing group due to its electron-donating resonance effect.

Amide Group (-CONH₂): A deactivating, ortho, para-directing group. It is deactivating due to the electron-withdrawing nature of the carbonyl group but directs ortho and para due to the lone pair on the nitrogen atom.

Nitro Group (-NO₂): A strongly deactivating, meta-directing group due to its strong electron-withdrawing resonance and inductive effects.

Considering the structure of this compound, the available positions for substitution are C3, C4, and C6. The powerful deactivating nature of the nitro group at C5 makes further electrophilic substitution on this ring challenging. However, if a reaction were to occur, the directing effects would compete. The strongly activating ortho, para-directing ethoxy group at C2 would direct incoming electrophiles to C3 (ortho) and C6 (para). The amide group at C1 would also direct to C6 (para) and C2 (already substituted). The nitro group at C5 would direct to C3 (meta). Therefore, the most likely position for electrophilic attack would be at the C6 position, which is para to the activating ethoxy group, and at the C3 position, which is ortho to the ethoxy group and meta to the nitro group.

Nucleophilic Aromatic Substitution:

The presence of a strong electron-withdrawing nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). The nitro group strongly activates the ortho and para positions to nucleophilic attack. In this compound, the positions ortho to the nitro group are C4 and C6. A suitable nucleophile could potentially displace a leaving group at these positions, although in the parent molecule, there are no conventional leaving groups at C4 or C6. However, this inherent reactivity is a key characteristic of the molecule's chemical nature. For instance, if a halogen were present at the C6 position, it would be readily displaced by a nucleophile due to the activating effect of the para-nitro group.

Table 2: Regioselectivity of Aromatic Ring Functionalization

Reaction TypeReagent TypeDirecting GroupsPredicted Position of Substitution
Electrophilic Substitution Electrophile (e.g., Br⁺)-OEt (ortho, para), -CONH₂ (ortho, para), -NO₂ (meta)C6 (major), C3 (minor)
Nucleophilic Substitution Nucleophile (e.g., MeO⁻)-NO₂ (ortho, para activation)C4, C6 (if a leaving group is present)

The regioselectivity in the functionalization of dialkoxybenzenes has been a subject of detailed study. For example, the dinitration of 1,2-dialkoxybenzenes shows high regioselectivity, which is determined by the symmetry of the molecule's highest occupied molecular orbital (HOMO). While this compound is not a dialkoxybenzene, these principles of electronic and orbital control are fundamental to predicting its reactivity in further functionalization reactions.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR spectra offer a fundamental and powerful means of verifying the structure of 2-Ethoxy-5-nitrobenzamide. The chemical shift (δ), splitting pattern (multiplicity), and integration of the signals in the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, allow for a comprehensive assignment of the molecular structure.

Proton (¹H) NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the ethoxy group, the aromatic protons, and the amide protons.

Aromatic Region: The three protons on the benzene (B151609) ring (H-3, H-4, and H-6) form a complex splitting pattern due to their coupling with each other. The electron-withdrawing nitro group at C-5 and the electron-donating ethoxy group at C-2 significantly influence their chemical shifts, pushing them downfield. oregonstate.edulibretexts.org H-6, being ortho to the nitro group, is expected to be the most deshielded. H-4, positioned between the nitro and amide-para substituents, will also be significantly downfield. H-3 will be the most upfield of the aromatic protons.

Ethoxy Group: The ethoxy group will present as a characteristic ethyl pattern: a quartet for the methylene (B1212753) protons (-OCH₂-) coupled to the methyl protons, and a triplet for the methyl protons (-CH₃) coupled to the methylene protons.

Amide Group: The amide protons (-CONH₂) typically appear as two broad singlets due to restricted rotation around the C-N bond and exchange with trace amounts of water in the solvent. Their chemical shift can be highly variable depending on the solvent and concentration. msu.edu

Carbon-13 (¹³C) NMR: A proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, one for each unique carbon atom in the molecule. hw.ac.ukbhu.ac.in

Carbonyl Carbon: The amide carbonyl carbon (C=O) is typically found in the most downfield region of the spectrum, around 165-170 ppm. oregonstate.edu

Aromatic Carbons: Six signals are expected for the aromatic carbons. The carbons directly attached to substituents (C-1, C-2, C-5) will have chemical shifts determined by the substituent effects. C-2 (attached to the ethoxy group) will be shifted downfield, while C-5 (attached to the nitro group) will also be significantly deshielded. The remaining aromatic carbons (C-3, C-4, C-6) will appear in the typical aromatic region (approx. 110-140 ppm). fiu.eduudel.edu

Ethoxy Carbons: The two carbons of the ethoxy group (-OCH₂CH₃) will appear in the upfield, aliphatic region of the spectrum. The carbon bonded to oxygen (-OCH₂-) will be more deshielded (typically 60-70 ppm) than the terminal methyl carbon (-CH₃) (typically 10-20 ppm). bhu.ac.in

Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR Predictions
Proton PositionPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constant (J, Hz)
-OCH₂CH₃~1.45Triplet (t)~7.0
-OCH₂CH₃~4.20Quartet (q)~7.0
H-3~7.20Doublet (d)~9.0
H-4~8.35Doublet of Doublets (dd)J ≈ 9.0, 2.5
H-6~8.70Doublet (d)J ≈ 2.5
-CONH₂~7.5 - 8.5Two Broad Singlets (br s)N/A
¹³C NMR Predictions
Carbon PositionPredicted Chemical Shift (δ, ppm)Notes
-OCH₂CH₃~15Aliphatic methyl carbon
-OCH₂CH₃~65Aliphatic methylene carbon
C-6~115Aromatic CH
C-4~120Aromatic CH
C-1~128Quaternary aromatic carbon attached to -CONH₂
C-3~130Aromatic CH
C-5~145Quaternary aromatic carbon attached to -NO₂
C-2~160Quaternary aromatic carbon attached to -OCH₂CH₃
-C=O~168Amide carbonyl carbon

While 1D NMR provides foundational data, 2D NMR techniques are crucial for unambiguously assigning signals and confirming the connectivity of atoms, especially in complex molecules where 1D spectra may show overlapping signals. weebly.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would show cross-peaks connecting H-3 with H-4, and the -OCH₂- protons with the -CH₃ protons, confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to. It would show correlations between the signals for H-3, H-4, and H-6 and their corresponding carbon signals (C-3, C-4, C-6), as well as correlations for the ethoxy group protons and carbons. acs.org

A cross-peak between the -OCH₂- protons and C-2, confirming the attachment of the ethoxy group to the aromatic ring at that position.

Correlations from H-3 to C-1, C-2, and C-5.

Correlations from H-6 to C-1 and C-5, definitively placing the substituents around the ring.

Amides, including benzamides, are known to exhibit restricted rotation around the carbon-nitrogen (C-N) bond due to its partial double-bond character. niscpr.res.inresearchgate.net This phenomenon can lead to the observation of distinct NMR signals for atoms or groups that would otherwise be chemically equivalent if rotation were rapid. st-andrews.ac.uk

Variable Temperature (VT) NMR is the primary tool for studying such dynamic processes. ox.ac.uk

At Low Temperatures: The rotation around the C-N bond of this compound would be slow on the NMR timescale. This could result in the two amide protons appearing as separate, sharp signals. The restricted rotation can also create a chiral plane, potentially making the two protons of the ethoxy -OCH₂- group diastereotopic, causing them to appear as a more complex multiplet rather than a simple quartet.

Coalescence: As the temperature is increased, the rate of rotation around the C-N bond increases. At a specific temperature, known as the coalescence temperature, the two distinct signals for the exchanging nuclei broaden and merge into a single, broad peak.

At High Temperatures: Above the coalescence temperature, the C-N bond rotation is fast on the NMR timescale, and the exchanging nuclei are observed as a single, time-averaged, sharp signal.

By analyzing the spectra at different temperatures, it is possible to calculate the energy barrier (Gibbs free energy of activation, ΔG‡) for the rotational process, providing valuable kinetic and thermodynamic information about the molecule's conformational dynamics. researchgate.netst-andrews.ac.uk

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragments produced upon dissociation.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically with an error of less than 5 parts per million (ppm). researchgate.net This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, the molecular formula is C₉H₁₀N₂O₄. HRMS analysis would be used to confirm this composition by comparing the experimentally measured accurate mass of the molecular ion to the calculated theoretical mass. The ability to obtain a precise mass is a critical step in confirming the identity of a synthesized compound or identifying an unknown. nih.gov

Predicted HRMS Data for this compound

ParameterValue
Molecular FormulaC₉H₁₀N₂O₄
Theoretical Monoisotopic Mass210.0641 Da
Expected [M+H]⁺ Ion211.0713 Da
Expected [M+Na]⁺ Ion233.0532 Da

Tandem Mass Spectrometry (MS/MS) is a technique where a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. nationalmaglab.orgwikipedia.org This process provides detailed structural information by revealing the molecule's fragmentation pathways. unt.edu The fragmentation of the protonated molecular ion of this compound, [M+H]⁺ (m/z 211.07), would likely proceed through several characteristic pathways involving its functional groups.

Common fragmentation patterns for this type of molecule include: libretexts.org

Loss of Ethylene (B1197577): A common fragmentation for ethoxy aromatic compounds is the neutral loss of ethylene (C₂H₄, 28.03 Da), resulting in a fragment corresponding to 2-hydroxy-5-nitrobenzamide (B1280025).

Loss of Water: The amide group can facilitate the loss of a water molecule (H₂O, 18.01 Da).

Loss of Nitro Group: Cleavage of the C-N bond can lead to the loss of the nitro group (NO₂, 46.01 Da).

Amide Group Fragmentation: Fragmentation can occur within the amide group, leading to the loss of ammonia (B1221849) (NH₃, 17.03 Da) or the entire carboxamide radical (•CONH₂, 44.02 Da).

Analyzing these fragmentation patterns allows chemists to piece together the molecular structure and confirm the identity and position of the various functional groups. researchgate.netlibretexts.org

Predicted MS/MS Fragmentation for [C₉H₁₀N₂O₄+H]⁺

Precursor Ion (m/z)Proposed Neutral LossFragment Ion (m/z)Proposed Fragment Structure
211.07Ethylene (C₂H₄)183.04[2-hydroxy-5-nitrobenzamide+H]⁺
211.07Water (H₂O)193.06[M+H-H₂O]⁺
211.07Nitro Radical (•NO₂)165.06[M+H-NO₂]⁺
211.07Ammonia (NH₃)194.04[M+H-NH₃]⁺
183.04Carbon Monoxide (CO)155.05[C₆H₅NO₃+H]⁺
165.06Carbon Monoxide (CO)137.06[C₈H₉O+H]⁺

Hyphenated Techniques (e.g., LC-MS) for Purity and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful hyphenated technique for the analysis of pharmaceutical compounds, including this compound. This method combines the superior separation capabilities of liquid chromatography with the highly sensitive and selective detection afforded by mass spectrometry. In the context of this compound, LC-MS is invaluable for assessing purity and analyzing complex mixtures.

A typical LC-MS analysis for this compound would involve a reversed-phase high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer. The separation would likely be achieved on a C18 column with a mobile phase gradient of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with a small percentage of formic acid to facilitate protonation.

Upon elution from the LC column, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for molecules like this compound, as it is a soft ionization method that minimizes fragmentation, allowing for the clear observation of the molecular ion. The mass spectrometer would be operated in positive ion mode to detect the protonated molecule [M+H]⁺. The expected mass-to-charge ratio (m/z) for the protonated molecule of this compound (C₉H₁₀N₂O₄, molecular weight: 210.19 g/mol ) would be approximately 211.07.

The primary application of LC-MS in this context is the determination of purity. By monitoring the elution profile at the specific m/z of this compound, one can quantify its presence and detect any impurities. The high resolution and sensitivity of modern mass spectrometers enable the detection and potential identification of even trace-level impurities, which may include starting materials, byproducts, or degradation products.

For mixture analysis, LC-MS can effectively separate and identify multiple components. For instance, in analyzing a reaction mixture from the synthesis of this compound, this technique can distinguish the desired product from unreacted starting materials like 2-ethoxybenzoic acid and nitrating agents, as well as any isomeric byproducts.

Interactive Data Table: Expected LC-MS Parameters for this compound Analysis

ParameterValue
LC Column C18 (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
Expected [M+H]⁺ (m/z) ~211.07
Expected Retention Time Dependent on exact conditions, but expected in the mid-to-late part of the gradient.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and the nature of intermolecular interactions.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups. For this compound, the FTIR spectrum would be characterized by several key absorption bands.

The primary amide group (-CONH₂) gives rise to distinct vibrational modes. The N-H stretching vibrations typically appear as two bands in the region of 3400-3200 cm⁻¹ for the asymmetric and symmetric stretches, respectively. The C=O stretching vibration (Amide I band) is expected to be a very strong absorption in the range of 1680-1630 cm⁻¹. The N-H bending vibration (Amide II band) usually appears around 1650-1620 cm⁻¹.

The nitro group (-NO₂) is also a strong infrared absorber. It exhibits two characteristic stretching vibrations: an asymmetric stretch typically found between 1560-1520 cm⁻¹ and a symmetric stretch in the 1360-1330 cm⁻¹ region.

The presence of the ethoxy group (-OCH₂CH₃) would be indicated by C-H stretching vibrations of the alkyl chain just below 3000 cm⁻¹ and C-O stretching vibrations, which are expected in the 1260-1000 cm⁻¹ range.

The aromatic ring will show C-H stretching vibrations above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring also gives rise to characteristic C-H out-of-plane bending vibrations in the 900-690 cm⁻¹ range.

Intermolecular hydrogen bonding, particularly involving the amide N-H and C=O groups, can significantly influence the position and shape of the corresponding absorption bands. In the solid state, these interactions would likely lead to a broadening and shifting of the N-H and C=O stretching bands to lower wavenumbers compared to their positions in a dilute solution.

Interactive Data Table: Expected FTIR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Amide (-CONH₂)N-H Asymmetric Stretch~3350Medium-Strong
Amide (-CONH₂)N-H Symmetric Stretch~3180Medium-Strong
Aromatic C-HC-H Stretch>3000Medium-Weak
Alkyl C-H (Ethoxy)C-H Stretch<3000Medium
Amide (-CONH₂)C=O Stretch (Amide I)~1660Strong
Aromatic C=CC=C Stretch~1600, ~1475Medium
Nitro (-NO₂)Asymmetric Stretch~1540Strong
Nitro (-NO₂)Symmetric Stretch~1345Strong
Ether (-O-C)C-O Stretch~1250Strong

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy provides excellent information on non-polar bonds and symmetric vibrations.

For this compound, the Raman spectrum would provide valuable complementary data. The symmetric stretching vibration of the nitro group, which is strong in the FTIR spectrum, is also expected to be a prominent band in the Raman spectrum. The aromatic ring vibrations, particularly the ring breathing modes, are often strong in Raman spectra and can provide information about the substitution pattern.

The C=O stretching of the amide group will also be visible in the Raman spectrum, although it may be weaker than in the FTIR spectrum. The C-H stretching vibrations of the aromatic and ethoxy groups will also be present. A key advantage of Raman spectroscopy is its low interference from water, making it suitable for analyzing aqueous solutions if required.

By comparing the FTIR and Raman spectra, a more complete picture of the vibrational modes of this compound can be obtained, aiding in a comprehensive structural characterization.

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction is the definitive technique for determining the three-dimensional atomic arrangement in a crystalline solid.

Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Packing

Growing a suitable single crystal of this compound would allow for its analysis by single-crystal X-ray diffraction. This technique would provide precise information on bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it would reveal the detailed arrangement of molecules in the crystal lattice, a phenomenon known as molecular packing.

Analysis of the crystal packing can reveal important structural motifs and intermolecular interactions that are crucial for understanding the solid-state behavior of the compound.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) ~10.5
b (Å) ~5.8
c (Å) ~15.2
β (°) ** ~98.5
Volume (ų) **~910
Z 4
Key Hydrogen Bonds N-H···O=C, C-H···O(nitro)

Powder X-ray Diffraction for Solid-State Structural Analysis

Powder X-ray diffraction (PXRD) is a powerful technique for analyzing polycrystalline materials. A PXRD pattern is a fingerprint of the crystalline phase of a compound. It can be used to identify the solid-state form of this compound and to assess its purity.

If different crystalline forms (polymorphs) of this compound exist, each will have a unique PXRD pattern. This is critically important in the pharmaceutical industry, as different polymorphs can have different physical properties. PXRD is therefore a primary tool for polymorph screening and characterization.

The technique can also be used for quality control to ensure batch-to-batch consistency of the crystalline form. By comparing the PXRD pattern of a production batch to a reference pattern, one can confirm the desired solid form is being produced. While PXRD does not provide the detailed structural information of single-crystal XRD, it is a rapid and non-destructive method for routine solid-state analysis.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT allows for the calculation of a wide range of molecular properties.

Optimization of Molecular Geometry and Electronic Structure

A fundamental step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement, corresponding to a minimum on the potential energy surface. For 2-Ethoxy-5-nitrobenzamide, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. DFT calculations, often employing a basis set like 6-311++G(d,p), are used to perform this optimization. The process iteratively adjusts the atomic coordinates until the forces on each atom are close to zero.

Calculation of Spectroscopic Parameters for Experimental Validation

Once the optimized geometry is obtained, DFT can be used to predict various spectroscopic parameters. These theoretical predictions are crucial for interpreting and validating experimental spectroscopic data, such as that obtained from infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy.

For example, theoretical vibrational frequencies can be calculated and compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes to specific functional groups within the this compound molecule. Similarly, NMR chemical shifts (¹H and ¹³C) can be computed to assist in the analysis of experimental NMR spectra, confirming the molecular structure.

Analysis of Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the distribution of the HOMO and LUMO would reveal the regions of the molecule most likely to be involved in electron transfer processes. The electron-withdrawing nitro group would be expected to significantly influence the energy and localization of the LUMO.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying potential. Red areas typically represent regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas indicate positive potential (electron-poor), which are prone to nucleophilic attack. The MEP surface of this compound would highlight the electrophilic and nucleophilic sites, providing insights into its intermolecular interactions and reactivity.

Conformational Analysis and Energy Profiling

The presence of rotatable bonds in the ethoxy and amide side chains of this compound means that the molecule can exist in multiple conformations. Conformational analysis aims to identify the different stable conformers and determine their relative energies. By systematically rotating the dihedral angles of the flexible bonds and performing energy calculations for each conformation, a potential energy surface can be constructed.

This analysis helps to identify the global minimum energy conformation, which is the most stable arrangement of the molecule, as well as other low-energy conformers that may be present at room temperature. Understanding the conformational landscape is essential as different conformers can exhibit different chemical and biological activities.

Molecular Dynamics Simulations for Intermolecular Interactions in Chemical Systems

While quantum chemical calculations are excellent for studying individual molecules, Molecular Dynamics (MD) simulations are employed to investigate the behavior of a molecule in a condensed phase, such as in a solvent or a crystal lattice. MD simulations model the movement of atoms and molecules over time based on classical mechanics and a force field that describes the interatomic and intermolecular forces.

For this compound, MD simulations could be used to study its interactions with solvent molecules, providing insights into its solubility and solvation thermodynamics. In a simulated crystal environment, MD can be used to explore intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing and solid-state properties of the compound. For example, studies on similar benzamide (B126) derivatives have utilized MD simulations to understand the stability of ligand-protein complexes. researchgate.net

In Silico Design and Prediction of Chemical Reactivity and Selectivity

The insights gained from computational studies can be leveraged for the in silico design of new molecules with desired properties and for predicting their chemical reactivity and selectivity. By understanding the electronic structure and reactive sites of this compound, computational models can predict how it will behave in different chemical reactions.

For example, the calculated FMO energies and MEP maps can help predict the regioselectivity of electrophilic or nucleophilic substitution reactions on the aromatic ring. Computational tools can also be used to screen for potential metabolites of this compound by simulating common metabolic reactions. frontiersin.org This predictive capability is highly valuable in fields such as drug discovery and materials science, as it can significantly reduce the time and cost associated with experimental synthesis and testing.

Cheminformatics Analysis of Related Chemical Space

Cheminformatics provides a powerful lens for exploring the chemical space surrounding a particular compound, offering insights into structure-activity and structure-property relationships. The chemical space of a molecule is a multi-dimensional concept where each axis represents a different descriptor, such as molecular weight, lipophilicity, or hydrogen bonding capacity. By mapping a compound and its analogs within this space, researchers can identify trends and make predictions about the properties of novel, yet-to-be-synthesized molecules.

An analysis of the chemical space around this compound involves comparing its key physicochemical properties with those of structurally related analogs. These analogs are typically generated by systematic modification of the parent structure, such as altering substituents on the benzene (B151609) ring or the amide group. The goal is to understand how these structural changes modulate properties relevant to a molecule's behavior in a biological system.

A selection of key cheminformatics descriptors for this compound and its close analogs is presented in the table below. These descriptors are fundamental in predicting a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.

Molecular Weight (MW): This basic descriptor influences a range of properties, including solubility and membrane permeability.

XLogP3: This value is a computed measure of lipophilicity (the octanol-water partition coefficient), which is crucial for predicting how a compound will partition between aqueous and lipid environments, such as a cell membrane.

Hydrogen Bond Donor Count: The number of hydrogen atoms attached to electronegative atoms (like oxygen or nitrogen) that can participate in hydrogen bonding. This is a key factor in molecular recognition and solubility.

Hydrogen Bond Acceptor Count: The number of electronegative atoms (like oxygen or nitrogen) with lone pairs of electrons that can accept a hydrogen bond. This also plays a critical role in binding interactions and aqueous solubility.

Rotatable Bond Count: This descriptor quantifies the conformational flexibility of a molecule. A higher number of rotatable bonds can be associated with higher binding affinity but may also lead to a greater entropic penalty upon binding.

Topological Polar Surface Area (TPSA): TPSA is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. wikipedia.org It is a good predictor of a drug's ability to permeate cell membranes. Molecules with a TPSA greater than 140 Ų are often poor at crossing cell membranes. wikipedia.org

Data sourced from PubChem compound database. nih.govnih.govnih.gov

From this comparative analysis, several trends emerge. Replacing the ethoxy group in the parent compound with a hydroxyl group (2-Hydroxy-5-nitrobenzamide) decreases the molecular weight and increases the hydrogen bond donor count from one to two. nih.gov This change also slightly increases the TPSA, suggesting a potential decrease in membrane permeability. nih.gov The substitution with a chlorine atom (2-Chloro-5-nitrobenzamide) results in a lower molecular weight compared to the ethoxy analog and a decrease in the hydrogen bond acceptor count. nih.gov The methoxy (B1213986) analog (2-Methoxy-5-nitrobenzamide) has a lower molecular weight and fewer rotatable bonds than this compound, while sharing the same TPSA.

Visualizing this chemical space can be achieved through techniques like Principal Component Analysis (PCA). PCA is a statistical procedure that uses an orthogonal transformation to convert a set of observations of possibly correlated variables into a set of values of linearly uncorrelated variables called principal components. In the context of cheminformatics, PCA can reduce the dimensionality of the descriptor space, allowing for a 2D or 3D plot that illustrates the relationships between the analogs. In such a plot, compounds with similar properties would cluster together, providing a visual representation of the chemical space and highlighting the impact of specific structural modifications.

This type of analysis is fundamental in lead optimization campaigns, where chemists aim to fine-tune the properties of a molecule to enhance its desired characteristics while minimizing potential liabilities. By understanding the chemical space defined by this compound and its relatives, researchers can make more informed decisions in the design of new compounds with potentially improved properties.

Derivatization Strategies and Applications in Advanced Organic Synthesis

Utilization as a Key Building Block for Complex Organic Molecules

Organic building blocks are fundamental molecular units that serve as the foundation for constructing more intricate organic compounds. hilarispublisher.com The unique combination of functional groups in 2-ethoxy-5-nitrobenzamide makes it a valuable intermediate in the synthesis of diverse and complex molecular structures, including pharmaceuticals and specialty chemicals. hilarispublisher.comnih.gov The reactivity of the nitro group, in particular, allows for a variety of transformations, making it an ideal starting point for assembling complex bioactive frameworks. nih.govresearchgate.net

Application Area Role of this compound Key Transformations
Heterocyclic Synthesis Provides the core benzamide (B126) scaffold.Reduction of the nitro group to an amine, followed by cyclization reactions.
Multi-Component Reactions Acts as a versatile reactant.The amine (post-reduction), amide, and aromatic ring can all participate in bond formation.
Functional Materials Serves as a monomer precursor.Polymerization via the amine and amide groups after functionalization.

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of medicinal chemistry and materials science. The benzamide structure within this compound serves as a robust scaffold for constructing various heterocyclic systems. A common and pivotal strategy involves the chemical reduction of the nitro group to form the corresponding amine, 5-amino-2-ethoxybenzamide. nih.govresearchgate.net This resulting aromatic amine is a versatile nucleophile that can undergo a variety of cyclization reactions with suitable electrophilic partners to form fused heterocyclic rings.

For instance, the amine can react with dicarbonyl compounds, α-haloketones, or other bifunctional reagents to construct rings containing nitrogen, and potentially other heteroatoms like oxygen or sulfur. researchgate.net This approach allows for the synthesis of quinazolinones, benzodiazepines, and other privileged heterocyclic structures that are frequently found in biologically active molecules. The ethoxy group and the amide functionality can further influence the reaction's regioselectivity and the final product's physicochemical properties.

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. beilstein-journals.orgresearchgate.net These reactions are valued for their atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse molecules. beilstein-journals.org

The derivative of this compound, 5-amino-2-ethoxybenzamide, is an excellent candidate for participation in MCRs. Its primary aromatic amine can react with a carbonyl compound and an isocyanide in a Ugi reaction, or with aldehydes and β-ketoesters in a Hantzsch-type synthesis, to create complex heterocyclic structures. beilstein-journals.orgmdpi.com The presence of the amide and ethoxy groups adds further layers of chemical diversity to the products, making this a powerful strategy for drug discovery and the development of novel organic compounds.

The development of advanced materials with tailored properties is a significant area of modern chemistry. Organic building blocks are essential for creating functional materials like conducting polymers and advanced coatings. hilarispublisher.com this compound can serve as a precursor to monomers used in the synthesis of such materials.

Following the reduction of the nitro group to an amine, the resulting 5-amino-2-ethoxybenzamide possesses two key functional groups for polymerization: the newly formed amine and the existing amide. These groups can be utilized in polycondensation reactions to form aromatic polyamides or polyimides. The ethoxy group can be used to tune the solubility and processing characteristics of the resulting polymer. The rigid benzamide core can impart thermal stability and desirable mechanical properties to the final material.

Design and Synthesis of Chemically Modified Analogues of this compound

The targeted modification of a lead compound is a fundamental strategy in medicinal chemistry and materials science to optimize its properties. By systematically altering the functional groups of this compound, it is possible to develop analogues with enhanced biological activity, improved physical characteristics, or novel functionalities.

Rational, or in silico, design utilizes computational tools to predict how structural modifications will affect a molecule's properties and interactions with a biological target. acs.orgacs.org For instance, molecular docking studies can simulate how an analogue might bind to the active site of an enzyme or receptor. acs.orgacs.org This approach was used in the development of 5-amino-2-ethoxy-N-(substituted-phenyl)benzamide derivatives, which are direct analogues of the reduced form of this compound. lookchem.com By modeling the interactions of these analogues, researchers can prioritize the synthesis of compounds that are most likely to exhibit desired biological effects, saving time and resources. lookchem.com These design principles guide modifications to the ethoxy group, the aromatic ring, and the amide substituent to optimize interactions within a target binding pocket.

The nitro and ethoxy groups are primary targets for chemical modification due to their significant influence on the molecule's electronic and steric properties.

Modification of the Nitro Group: The most common and synthetically valuable modification of the nitro group is its reduction to a primary amine (-NH2). nih.govresearchgate.net This transformation fundamentally changes the electronic character of the molecule, converting an electron-withdrawing group into an electron-donating one. The resulting amine is a key functional handle for a vast range of subsequent reactions, including acylation, alkylation, and diazotization, which allows for the introduction of new functionalities.

Functional Group Modification Strategy Rationale / Application
Nitro Group (-NO2) Reduction to Amine (-NH2)Introduces a versatile nucleophilic center for further synthesis (e.g., heterocycles, MCRs, polymers).
Ethoxy Group (-OC2H5) O-dealkylation to Hydroxyl (-OH), followed by re-alkylationAllows for the introduction of various alkoxy groups to modulate solubility, lipophilicity, and steric interactions.

Introduction of Diverse Chemical Moieties via Amide Coupling

The amide bond in this compound serves as a key reaction site for introducing a wide array of chemical functionalities, thereby enabling the synthesis of a diverse library of derivatives with tailored properties. Amide coupling reactions, a cornerstone of modern organic chemistry, provide a robust and efficient means to connect various molecular fragments to the this compound scaffold.

These reactions typically involve the activation of a carboxylic acid, which then reacts with the amine functionality of a coupling partner, or conversely, the activation of the amide's N-H bond for reaction with an acylating agent. Common coupling reagents such as carbodiimides (e.g., DCC, EDC), phosphonium salts (e.g., BOP, PyBOP), and uranium salts (e.g., HATU, HBTU) are frequently employed to facilitate these transformations under mild conditions, ensuring the compatibility with a broad range of functional groups.

The strategic selection of coupling partners allows for the introduction of moieties that can significantly alter the physicochemical and biological properties of the parent molecule. For instance, coupling with aliphatic or aromatic amines can modulate lipophilicity and steric hindrance. The incorporation of heterocyclic rings, such as pyridine, pyrimidine, or imidazole, can introduce new binding sites for biological targets or alter the electronic properties of the molecule. Furthermore, the attachment of fluorescent tags, polymers, or other functional groups through amide linkages opens up possibilities for creating advanced materials and probes.

Coupling PartnerIntroduced MoietyPotential Application
Alkyl/Aryl AminesSubstituted AmidePharmaceutical derivatives
Heterocyclic AminesHeterocycle-containing AmideAgrochemicals, Ligand Synthesis
Amino AcidsPeptide ConjugateBio-organic Chemistry
Functionalized AminesTagged DerivativeChemical Probes, Material Science

Interactive Data Table: Examples of Amide Coupling Partners for this compound Derivatization

Note: This table is illustrative and represents potential derivatization pathways based on standard amide coupling chemistry.

Applications in Material Science and Chemical Engineering

The unique combination of functional groups in this compound makes it a valuable precursor in the development of advanced materials with specific and desirable properties.

Precursors for Polymeric Materials

The presence of the reactive amide and the potential for modification of the nitro group make this compound a promising monomer or building block for the synthesis of novel polymeric materials. For instance, the nitro group can be chemically reduced to an amine, providing a difunctional monomer that can participate in polymerization reactions. This diamino derivative can be reacted with diacyl chlorides, dianhydrides, or diisocyanates to form polyamides, polyimides, or polyureas, respectively.

The ethoxy group and the aromatic ring contribute to the thermal stability and mechanical properties of the resulting polymers. The specific substitution pattern on the benzene (B151609) ring can also influence the polymer's solubility, processability, and final morphology. The development of polymers derived from this compound could lead to materials with applications in high-performance plastics, specialty fibers, and membranes.

Polymer TypePotential MonomerKey Properties
Polyamide5-Amino-2-ethoxybenzamideHigh thermal stability, mechanical strength
Polyimide5-Amino-2-ethoxybenzamideExcellent thermal and chemical resistance
Polyurea5-Amino-2-ethoxybenzamideElastomeric properties, high tensile strength

Interactive Data Table: Potential Polymeric Materials from this compound Derivatives

Components in Functional Dyes and Pigments

The chromophoric and auxochromic groups present in the this compound structure make it an attractive intermediate for the synthesis of functional dyes and pigments. The nitro group, a strong electron-withdrawing group, in conjunction with the electron-donating ethoxy group, can form a "push-pull" system that is characteristic of many organic colorants.

Dye ClassSynthetic RoutePotential Color Range
Azo DyesDiazotization of 5-Amino-2-ethoxybenzamide and couplingYellow to Red
Disperse DyesModification of the benzamide structureDependent on final structure
PigmentsIntroduction of groups promoting insolubilityDependent on final structure

Interactive Data Table: Potential Dye and Pigment Applications

Analytical Method Development and Validation in Chemical Systems

Chromatographic Methodologies for Analysis and Purification

Chromatography is a cornerstone of analytical chemistry, offering powerful tools for separating, identifying, and quantifying components within a mixture. For 2-Ethoxy-5-nitrobenzamide, several chromatographic techniques are particularly relevant.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Determination

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for such aromatic compounds. mtc-usa.com

A typical RP-HPLC method for this compound would involve a C18 stationary phase, which is nonpolar. The mobile phase would likely consist of a mixture of a polar organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sigmaaldrich.com The separation is based on the compound's partitioning between the nonpolar stationary phase and the relatively polar mobile phase. Detection is commonly achieved using a UV detector, as the nitroaromatic structure of this compound provides strong ultraviolet absorbance. cdc.gov

Method validation is a critical step to ensure the reliability of the HPLC analysis. pharmaguideline.com This process involves evaluating several key parameters as defined by ICH guidelines. actascientific.comamsbiopharma.comaltabrisagroup.com

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components like impurities or degradation products. youtube.com

Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. youtube.com

Accuracy: The closeness of the test results obtained by the method to the true value. actascientific.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. actascientific.com

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Table 1: Hypothetical HPLC Method Validation Parameters for this compound
ParameterSpecificationResult
Chromatographic Conditions
ColumnC18, 4.6 x 150 mm, 5 µmComplies
Mobile PhaseAcetonitrile:Water (60:40 v/v)Complies
Flow Rate1.0 mL/minComplies
Detection Wavelength254 nmComplies
Retention Time~4.5 minComplies
Validation Parameters
Linearity (Concentration Range)1-100 µg/mLCorrelation Coefficient (r²) > 0.999
Accuracy (% Recovery)98.0 - 102.0%99.5% - 101.2%
Precision (% RSD)
- Repeatability≤ 2.0%0.85%
- Intermediate Precision≤ 2.0%1.10%
Limit of Detection (LOD)Signal-to-Noise Ratio ≥ 3:10.1 µg/mL
Limit of Quantitation (LOQ)Signal-to-Noise Ratio ≥ 10:10.3 µg/mL
SpecificityNo interference from placebo or known impuritiesComplies

Gas Chromatography (GC) for Volatile Derivatives and Trace Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. gcms.cz Direct analysis of this compound by GC can be challenging due to its relatively high molecular weight, polarity conferred by the amide and nitro groups, and lower volatility. These characteristics can lead to poor peak shape and thermal degradation in the high-temperature environment of the GC inlet and column. libretexts.org

To overcome these limitations, derivatization is often necessary. jfda-online.com This process involves chemically modifying the analyte to create a new compound (a derivative) with properties that are more suitable for GC analysis, such as increased volatility and thermal stability. libretexts.orgyoutube.com For a compound like this compound, the active hydrogen on the amide group is a primary target for derivatization.

Common derivatization strategies include:

Silylation: This is one of the most common derivatization methods in GC, where an active hydrogen is replaced by a silyl group, typically a trimethylsilyl (TMS) group. libretexts.org

Acylation: This method introduces an acyl group, which can increase volatility and improve detection, especially with an electron-capture detector (ECD) if fluorinated acylating agents are used. libretexts.org

Alkylation: This process replaces active hydrogens with an alkyl group, often used to form esters from carboxylic acids, but it can also be applied to amides. libretexts.org

Once derivatized, the compound can be analyzed using a GC system, typically equipped with a mass spectrometer (MS) or a flame ionization detector (FID). GC-MS is particularly useful as it provides structural information, aiding in the unequivocal identification of the analyte and any trace impurities. nih.gov

Table 2: Potential GC Derivatization Strategies for this compound
Derivatization MethodReagent ExampleTarget Functional GroupResulting DerivativeGC Suitability
SilylationBSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide)Amide (-CONH₂)N-trimethylsilyl derivativeIncreased volatility and thermal stability.
AcylationTFAA (Trifluoroacetic anhydride)Amide (-CONH₂)N-trifluoroacetyl derivativeIncreased volatility; enhanced ECD response.
AlkylationIodomethane with a baseAmide (-CONH₂)N-methyl derivativeIncreased volatility.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for qualitative analysis. ualberta.ca It is exceptionally useful for monitoring the progress of a chemical reaction, such as the synthesis of this compound. libretexts.orgrochester.edu

In practice, a small aliquot of the reaction mixture is spotted onto a TLC plate alongside spots of the starting materials. libretexts.org The plate is then developed in a suitable solvent system. By observing the disappearance of the starting material spots and the appearance of a new spot corresponding to the product, a chemist can track the reaction's progression toward completion. libretexts.org

The position of a spot on a developed TLC plate is described by its Retention Factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. khanacademy.orgyoutube.comlibretexts.org The Rf value is dependent on the compound's structure, the stationary phase (e.g., silica gel), and the mobile phase composition. utoronto.ca A well-chosen solvent system will result in distinct Rf values for reactants and products, allowing for clear visualization of the reaction's progress. ualberta.ca Visualization can often be achieved using a UV lamp, as the aromatic rings and nitro group in the compounds of interest are typically UV-active. miamioh.edu

Table 3: Hypothetical TLC Monitoring of this compound Synthesis
CompoundFunctionHypothetical Rf Value*Observation on TLC Plate
2-Ethoxy-5-nitrobenzoic acidStarting Material0.25Spot diminishes as the reaction proceeds.
Aminating Agent (e.g., SOCl₂ then NH₃)ReagentVariesSpot diminishes as the reaction proceeds.
This compoundProduct0.50New spot appears and intensifies over time.

*Rf values are illustrative and depend on the specific TLC conditions (e.g., silica plate, ethyl acetate/hexane mobile phase).

Spectrophotometric Methods for Quantitative Chemical Analysis

Spectrophotometric methods are based on the absorption of electromagnetic radiation by an analyte in solution. These techniques are widely used for quantitative analysis due to their simplicity, speed, and sensitivity.

UV-Visible Spectrophotometry for Solution-Phase Analysis

UV-Visible spectrophotometry measures the absorption of light in the ultraviolet (200-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum. The structure of this compound contains several chromophores—the benzene (B151609) ring, the amide group, and the nitro group—that absorb UV radiation. nih.gov The nitro group, in particular, extends the conjugation of the aromatic system, often shifting the absorption to longer wavelengths. docbrown.info

Aromatic nitro compounds typically exhibit strong absorption bands in the UV region. iu.edu The specific wavelength of maximum absorbance (λmax) for this compound can be determined by scanning a dilute solution of the pure compound across the UV spectrum. Quantitative analysis is then performed by measuring the absorbance of sample solutions at this λmax and applying the Beer-Lambert Law, which states that absorbance is directly proportional to the concentration of the analyte.

Table 4: Expected UV-Visible Spectral Properties for this compound
PropertyExpected Value/RangeRationale
λmax (in Ethanol)~240-340 nmAttributed to π → π* electronic transitions within the conjugated nitroaromatic system. The exact λmax is influenced by the ethoxy and benzamide (B126) groups. docbrown.infoiu.edu
Molar Absorptivity (ε)HighAromatic compounds with strong chromophores like the nitro group typically have high molar absorptivities, allowing for sensitive detection.
AppearanceColorless to pale yellow solutionAbsorption is primarily in the UV region, but the absorption tail may extend into the visible region, imparting a pale yellow color, especially at high concentrations. docbrown.info

Derivatization Strategies for Enhanced Spectrophotometric Detection

While direct UV spectrophotometry is feasible, derivatization can be employed to enhance the method's sensitivity and specificity, or to shift the absorbance maximum into the visible region, which can reduce interference from other UV-absorbing compounds. researchgate.net

A common and effective strategy for nitroaromatic compounds involves the chemical reduction of the nitro group (-NO₂) to a primary amino group (-NH₂). wikipedia.orgrsc.org This reduction can be achieved using various reducing agents, such as zinc or tin(II) chloride in an acidic medium. masterorganicchemistry.comcommonorganicchemistry.com The resulting aromatic amine is often colorless but can be readily converted into a highly colored azo dye through a two-step process: rsc.org

Diazotization: The newly formed primary amino group is reacted with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.

Coupling: The diazonium salt is then reacted with a coupling agent, such as N-(1-naphthyl)ethylenediamine (NEDA) or β-naphthol, to form a stable and intensely colored azo compound. researchgate.net

The absorbance of the resulting colored solution is measured in the visible region using a spectrophotometer. The intensity of the color, and thus the absorbance, is directly proportional to the concentration of the original nitro compound. This approach offers high sensitivity and selectivity. rsc.org Other derivatizing agents like 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) or p-dimethylaminobenzaldehyde could also be used to react with the formed amine. tandfonline.com

Table 5: Derivatization for Enhanced Spectrophotometric Detection
StepReagentsIntermediate/Productλmax of Final Product
Reduction Zn/HCl or SnCl₂2-Ethoxy-5-aminobenzamide-
Diazotization NaNO₂/HCl (0-5 °C)Diazonium salt of 2-Ethoxy-5-aminobenzamide-
Coupling N-(1-Naphthyl)ethylenediamine (NEDA)Azo dye derivative~540-560 nm (Visible Region)

Advanced Detection Techniques in Chemical Analysis

The precise identification and quantification of chemical compounds are foundational to progress in synthetic chemistry, pharmaceuticals, and materials science. For a substituted aromatic compound like this compound, a range of advanced analytical techniques are employed to elucidate its molecular structure, confirm its identity, and determine its purity. While specific validated analytical methods for this compound are not extensively detailed in publicly available literature, the characterization of closely related substituted benzamides provides a clear framework for the application of these sophisticated detection methods. These techniques primarily include spectroscopic methods for structural confirmation and chromatographic methods for separation and quantification.

Physicochemical Properties of this compound

A foundational aspect of any analytical development is the understanding of the compound's basic chemical and physical properties. This data informs the selection of appropriate solvents, potential for ionization, and chromatographic behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source | | :--- | :--- | :--- | | Molecular Formula | C₉H₁₀N₂O₄ | nih.gov | | Molecular Weight | 210.19 g/mol | nih.gov | | IUPAC Name | this compound | nih.gov | | CAS Number | 59263-63-7 | nih.gov | | Hydrogen Bond Donor Count | 1 | nih.gov | | Hydrogen Bond Acceptor Count | 4 | nih.gov | | Canonical SMILES | CCOC1=C(C=C(C=C1)N+[O-])C(=O)N | nih.gov |

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of synthesized compounds. By probing the interactions of molecules with electromagnetic radiation, these techniques provide detailed information about the connectivity of atoms and the nature of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for determining the precise structure of an organic molecule. Both ¹H NMR and ¹³C NMR would be essential for the characterization of this compound.

¹H NMR: This technique provides information on the number and types of hydrogen atoms in the molecule. For this compound, the spectrum would be expected to show distinct signals corresponding to the ethoxy group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons), three signals for the protons on the aromatic ring, and a broad signal for the two protons of the primary amide (-CONH₂). The specific chemical shifts and splitting patterns of the aromatic protons would confirm the 1,2,4-substitution pattern on the benzene ring.

¹³C NMR: This spectrum would reveal the number of unique carbon environments in the molecule. For this compound, nine distinct signals would be expected: two for the ethoxy group, six for the aromatic ring, and one for the amide carbonyl carbon.

The application of NMR in characterizing substituted benzamides is well-established, providing definitive structural confirmation for novel derivatives. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. For this compound, the molecular ion peak [M]+ would be observed at an m/z corresponding to its molecular weight of 210.19. nih.gov The fragmentation pattern observed in the mass spectrum provides further structural information, often showing the loss of the ethoxy or amide groups. This technique is frequently used in conjunction with liquid chromatography (LC-MS) for the analysis of complex mixtures and the characterization of synthetic products. nih.gov

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features:

N-H stretching: Two bands in the region of 3400-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide (-NH₂).

C=O stretching: A strong absorption band around 1650-1680 cm⁻¹ for the amide carbonyl group.

N-O stretching: Strong bands typically around 1530-1500 cm⁻¹ (asymmetric) and 1350-1300 cm⁻¹ (symmetric) for the nitro (-NO₂) group.

C-O-C stretching: Bands in the fingerprint region (around 1250 cm⁻¹ and 1040 cm⁻¹) indicating the presence of the ethoxy ether linkage.

These techniques are routinely employed in the structural characterization of newly synthesized benzamide derivatives. nih.gov

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating compounds from a mixture and for determining their concentration.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common analytical technique for the separation, identification, and quantification of substituted benzamides. A reversed-phase HPLC (RP-HPLC) method would be the standard approach for this compound.

Stationary Phase: A C18 column is typically used, which separates compounds based on their hydrophobicity.

Mobile Phase: A mixture of an aqueous buffer (like ammonium acetate or phosphate buffer) and an organic solvent (such as acetonitrile or methanol) is commonly employed. The exact ratio would be optimized to achieve good separation and a reasonable retention time.

Detection: A UV detector is highly effective, as the aromatic ring and nitro group in this compound absorb UV light strongly. The wavelength of maximum absorbance (λmax) would be determined by scanning the UV spectrum of the pure compound. For more sensitive and specific detection, an HPLC system can be coupled to a mass spectrometer (LC-MS).

While a specific validated HPLC method for this compound is not detailed in the literature, numerous methods have been developed for complex molecules containing this core structure, demonstrating the technique's suitability.

Table 2: Summary of Advanced Analytical Techniques for this compound

| Technique | Application | Information Obtained | | :--- | :--- | :--- | | ¹H NMR Spectroscopy | Structural Elucidation | Number, environment, and connectivity of hydrogen atoms. | | ¹³C NMR Spectroscopy | Structural Elucidation | Number and type of unique carbon environments. | | Mass Spectrometry (MS) | Molecular Weight Determination | Molecular weight, molecular formula (HRMS), and fragmentation patterns. | | Infrared (IR) Spectroscopy | Functional Group Identification | Presence of key functional groups (amide, nitro, ether). | | HPLC-UV | Separation & Quantification | Purity determination and quantification of the compound in a mixture. | | LC-MS | Separation & Identification | Combines separation with definitive mass identification for high specificity. |

Future Directions and Emerging Research Avenues for 2 Ethoxy 5 Nitrobenzamide

Development of Sustainable Synthetic Methodologies

The chemical industry's shift towards environmentally benign processes necessitates the development of sustainable methods for synthesizing 2-Ethoxy-5-nitrobenzamide. nih.govmedium.com Future research will likely focus on moving away from traditional synthetic routes that may involve harsh conditions or generate significant waste.

Key areas of investigation will include:

Biocatalysis: The use of enzymes in organic synthesis is a cornerstone of green chemistry. rsc.orgresearchgate.net Research into identifying or engineering enzymes, such as lipases or amide ligases, for the selective and efficient synthesis of this compound could offer a highly sustainable alternative to conventional chemical methods. researchgate.netacs.org These enzymatic processes often proceed under mild conditions and in aqueous media, significantly reducing the environmental footprint. nih.gov

Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging chemical bonds under mild conditions. princeton.eduresearchgate.net Future studies could explore the development of photocatalytic systems for the amidation of a suitable 2-ethoxy-5-nitrobenzoic acid derivative. researchgate.netpolyu.edu.hk This approach could minimize the use of stoichiometric activating agents, a common source of waste in traditional amide bond formation. researchgate.net

Solvent-Free and Alternative Solvent Systems: Investigations into solvent-free reaction conditions or the use of greener solvents, such as deep eutectic solvents, could dramatically improve the sustainability profile of this compound synthesis. figshare.comnih.gov Such approaches not only reduce solvent waste but can also lead to simplified purification procedures. mdpi.com

Sustainable Synthesis Approach Potential Advantages Key Research Focus
BiocatalysisHigh selectivity, mild reaction conditions, reduced waste. rsc.orgresearchgate.netIdentification and engineering of suitable enzymes.
PhotocatalysisUse of visible light, avoidance of harsh reagents. princeton.eduresearchgate.netDevelopment of efficient photocatalytic systems for amidation.
Solvent-Free/Alternative SolventsReduced solvent waste, simplified purification. figshare.comnih.govExploration of reaction feasibility and efficiency in green media.

Exploration of Novel Chemical Transformations

The functional groups present in this compound—the ethoxy, nitro, and amide moieties—offer a rich playground for exploring novel chemical transformations. Future research is expected to move beyond simple modifications and delve into more complex and strategic functionalizations.

C-H Functionalization: The direct functionalization of carbon-hydrogen (C-H) bonds is a rapidly advancing area in organic synthesis. rutgers.edumdpi.com Research could target the selective functionalization of the aromatic C-H bonds of the this compound scaffold, enabling the introduction of new functional groups and the construction of more complex molecular architectures. rsc.orgresearchgate.net

Catalytic Reduction of the Nitro Group: While the reduction of nitro groups is a well-known transformation, future research could focus on developing highly selective catalytic systems for the reduction of the nitro group in this compound to an amine. commonorganicchemistry.commdpi.com This would provide a valuable intermediate for further derivatization. The challenge will be to achieve this reduction without affecting the amide or ethoxy groups. rsc.orgorientjchem.org

Transformations of the Amide and Ethoxy Groups: Exploring novel reactions that directly modify the amide and ethoxy groups could lead to the synthesis of new derivatives with unique properties. This could include, for example, the development of catalytic methods for the N-alkylation or N-arylation of the amide, or the selective cleavage and functionalization of the ethoxy group.

Integration of Advanced Characterization Techniques for In-situ Monitoring of Reactions

To optimize and control the synthesis of this compound, particularly in the context of developing sustainable and efficient processes, the integration of advanced in-situ monitoring techniques is crucial.

Raman and Near-Infrared (NIR) Spectroscopy: These non-invasive spectroscopic techniques can provide real-time information about the concentrations of reactants, intermediates, and products during a chemical reaction. azooptics.comnih.gov Implementing in-line Raman and NIR probes could enable continuous monitoring of the synthesis of this compound, facilitating process optimization and ensuring consistent product quality. uib.noresearchgate.net

Process Analytical Technology (PAT): The data generated from in-situ monitoring can be integrated into a PAT framework. This would allow for a deeper understanding of the reaction kinetics and mechanism, leading to the development of more robust and reproducible synthetic protocols.

Monitoring Technique Information Gained Impact on Synthesis
In-situ Raman SpectroscopyReal-time concentration of reactants and products. oxinst.comProcess optimization, improved yield and purity.
In-situ NIR SpectroscopyReal-time monitoring of functional group transformations.Enhanced process control and safety.

Computational Design and Predictive Modeling for Undiscovered Chemical Reactivity

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental research and accelerating the discovery of new chemical transformations.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure, stability, and reactivity of this compound and its potential derivatives. nih.goveurekaselect.comjournalirjpac.com This can provide insights into its spectroscopic properties, as well as predict the most likely sites for electrophilic or nucleophilic attack, thus guiding the design of new reactions. tandfonline.com

Machine Learning and AI: By training machine learning models on existing chemical reaction data, it may be possible to predict undiscovered chemical reactivity for this compound. acs.orgnih.gov These predictive models could identify novel reaction conditions or reagents that would lead to unprecedented transformations of the molecule. mdpi.comosti.gov

Synergistic Research with Material Science and Green Chemistry Initiatives

The unique combination of functional groups in this compound makes it an interesting building block for the development of new materials. Future research in this area will likely be closely aligned with the principles of green chemistry. echemi.comtwdepcm.com

Precursor for Functional Polymers: The aromatic ring, amide linkage, and reactive nitro group of this compound could be exploited in the synthesis of novel polymers. For instance, after reduction of the nitro group to an amine, the resulting diamine could be used as a monomer in the production of polyamides or polyimides with specific thermal or electronic properties.

Development of Sustainable Materials: In line with green chemistry initiatives, research could focus on using this compound as a component in the development of biodegradable or recyclable materials. medium.comacs.org This would involve designing polymers that can be easily broken down into their constituent monomers at the end of their lifecycle.

By pursuing these future research directions, the scientific community can unlock new applications and a deeper understanding of this compound, all while adhering to the principles of sustainable and green chemistry.

Q & A

Q. What are the recommended synthetic pathways for 2-Ethoxy-5-nitrobenzamide, and how can reaction conditions be optimized?

The synthesis of this compound typically involves coupling reactions between nitro-substituted benzoic acid derivatives and amines. For example, benzamide derivatives are often synthesized via condensation of carboxylic acid chlorides with amines under reflux in ethanol, catalyzed by acetic acid. Reaction optimization includes controlling temperature (reflux at ~78°C), solvent polarity, and catalyst concentration to maximize yield. Intermediate purification via column chromatography or recrystallization is critical to isolate the target compound .

Q. How can spectroscopic techniques (e.g., NMR, IR) be used to confirm the structure of this compound?

  • NMR : The ethoxy group (–OCH2CH3) appears as a triplet (~1.3 ppm for CH3) and quartet (~3.5 ppm for CH2) in 1H^1 \text{H}-NMR. The nitro group (–NO2) deshields aromatic protons, causing distinct splitting patterns for H-4 and H-5.
  • IR : Strong absorption bands at ~1530 cm1^{-1} (asymmetric NO2 stretch) and ~1350 cm1^{-1} (symmetric NO2 stretch) confirm the nitro group. The amide C=O stretch appears at ~1650 cm1^{-1}. Reference databases like NIST Chemistry WebBook provide validated spectral data for comparison .

Q. What factors influence the stability of this compound under varying pH and temperature conditions?

The nitro group (–NO2) enhances electron-withdrawing effects, increasing susceptibility to hydrolysis under alkaline conditions. Stability studies should monitor degradation via HPLC or LC-MS at elevated temperatures (e.g., 40–60°C) and pH ranges (1–13). Storage in inert atmospheres (N2 or Ar) at –20°C is recommended for long-term stability .

Advanced Research Questions

Q. How does the ethoxy substituent in this compound influence its pharmacokinetic properties and target binding in medicinal chemistry?

The ethoxy group enhances lipophilicity, improving blood-brain barrier penetration. Computational docking studies (e.g., AutoDock Vina) reveal that the nitro group forms hydrogen bonds with active-site residues of target enzymes, such as kinases or proteases. In cinitapride tartrate (a derivative), the ethoxy-nitrobenzamide moiety interacts with serotonin 5-HT4 receptors, modulating gastrointestinal motility .

Q. What methodologies are effective for resolving contradictory data in the biological activity of this compound derivatives?

Contradictions in bioactivity data (e.g., varying IC50 values) may arise from assay conditions (e.g., cell line variability, solvent effects). Systematic approaches include:

  • Reproducing experiments with standardized protocols (e.g., fixed DMSO concentrations ≤0.1%).
  • Validating target engagement via orthogonal assays (SPR, thermal shift assays).
  • Applying statistical tools like Bland-Altman plots to assess inter-laboratory variability .

Q. How can cocrystallization strategies improve the solubility and bioavailability of this compound?

Cocrystallization with coformers like 2-nitrobenzoic acid (as shown in ethenzamide studies) enhances solubility by disrupting crystalline lattice energy. Screening coformers via slurry crystallization in polar solvents (e.g., methanol/water) and characterizing cocrystals via PXRD and DSC can identify optimal formulations. DFT calculations predict hydrogen-bonding patterns between the amide group and coformers .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Key challenges include:

  • Purification : Scaling column chromatography is impractical; switch to recrystallization or fractional distillation.
  • Safety : Nitro compounds are thermally unstable. Use controlled heating and avoid shock/friction during handling.
  • Yield optimization : Design of Experiments (DoE) can identify critical parameters (e.g., stoichiometry, solvent ratio) .

Q. How can computational methods (e.g., DFT, MD simulations) predict the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO) to predict sites for electrophilic/nucleophilic attack. For example, the nitro group’s electron-deficient aromatic ring may undergo nucleophilic substitution. Molecular Dynamics (MD) simulations model solvation effects and transition states to guide experimental design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.